molecular formula C14H13ClN2 B108836 Bendazol hydrochloride CAS No. 1212-48-2

Bendazol hydrochloride

Cat. No. B108836
CAS RN: 1212-48-2
M. Wt: 244.72 g/mol
InChI Key: CJTQARUHALKPGG-UHFFFAOYSA-N
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Description

Bendazac, also known as bendazol, is a non-steroidal anti-inflammatory drug (NSAID) with a variety of pharmacological properties, including anti-inflammatory, antinecrotic, choleretic, and antilipidaemic effects. Its primary therapeutic potential lies in its ability to inhibit the denaturation of proteins, which has made it a candidate for the management of cataracts, a condition characterized by the denaturation, aggregation, and precipitation of lens proteins . Bendazac and its metabolites have been shown to possess radical scavenger activity, which may contribute to its therapeutic effects in delaying cataractogenesis by protecting lens proteins from oxidative damage .

Synthesis Analysis

The synthesis of bendazac-related compounds has been explored in the context of identifying and characterizing its breakdown products. For instance, the photodegradation of bentazone, a compound structurally related to bendazac, has been studied, and several transformation products were synthesized and identified through mass spectrometry . Although this does not directly pertain to bendazac, it provides insight into the types of chemical reactions and analytical techniques that could be relevant for studying bendazac's synthesis and degradation.

Molecular Structure Analysis

Bendazac's molecular structure is characterized by its oxyacetic acid moiety, which is crucial for its pharmacological activity. The major metabolite of bendazac, 5-hydroxybendazac, has been shown to interact with lens proteins, mostly through non-covalent interactions, which may be a key factor in its mechanism of action in preventing cataract formation . The molecular interactions between bendazac, its metabolites, and lens proteins are central to understanding its therapeutic potential.

Chemical Reactions Analysis

Bendazac undergoes chemical reactions that result in the formation of hydroxylated derivatives, such as 5-hydroxybendazac, which itself is a hydroxy radical scavenger. These reactions are indicative of bendazac's ability to participate in oxidative systems and potentially mitigate oxidative stress, which is a contributing factor in cataract formation and other inflammatory disorders . Additionally, bendazac and its metabolites have been shown to inhibit the glycosylation of lens proteins and prevent cyanate-induced protein modifications, which are processes implicated in cataractogenesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of bendazac and its related compounds have been studied to some extent. For example, the determination of related substances in pharmaceutical formulations containing bendazac has been carried out using high-performance liquid chromatography (HPLC) and flame atomic absorption spectrometry (FAAS), which are techniques that rely on the physical and chemical properties of the compounds for separation and detection . These studies are essential for ensuring the quality and safety of bendazac-containing medications.

Scientific Research Applications

1. Voltammetric Method Development

Zherebtsova et al. (2021) developed a voltammetric method for quantifying bendazole hydrochloride. This method is significant for determining bendazole hydrochloride concentrations in pharmaceutical substances and biological fluids. Optimal electrolysis conditions and pH values were established, proving the method's specificity, linearity, and precision (Zherebtsova et al., 2021).

2. HPLC Method for Compound Analysis

Fu (2004) established an HPLC method for determining five ingredients in Compound Bendazol and Hydrochlorothiazide Capsules. This method demonstrated simplicity, rapidity, sensitivity, and reproducibility, making it a valuable tool in pharmaceutical analysis (Fu, 2004).

3. FAAS for Potassium Chloride Determination

Yang Xiao-hua (2010) developed a method using flame atomic absorption spectrometry (FAAS) to determine potassium chloride in compound bendazol and hydrochlorothiazide capsules. This method proved to be simple, rapid, accurate, and practical for pharmaceutical applications (Yang Xiao-hua, 2010).

4. Bioavailability of New Heterogeneous Ring Compounds

Lihimes (2018) focused on the preparation and evaluation of 12 new derivatives of bendazole, assessing their bioavailability. This study included the synthesis of various derivatives and their biochemical efficacy evaluation, contributing to the development of new pharmaceutical compounds (Lihimes, 2018).

5. ICP-MS Method for Harmful Metals Determination

Chen Bin (2014) established an ICP-MS method to determine harmful metals in Compound Bendazol and Hydrochlorothiazide Capsules. This method provides a rapid and accurate approach for controlling harmful metals in pharmaceutical products (Chen Bin, 2014).

6. Photogenerated Iodine for Dibazol Determination

Turusova (2021) developed a rapid method using photogenerated iodine for determining Dibazol in various dosage forms. This innovative approach is efficient for quality control in pharmaceutical manufacturing, ensuring compliance with health standards (Turusova, 2021).

7. HPLC Method for Six Components Analysis

Chen Xiu-lin (2011) established an HPLC method for determining six components, including Bendazol, in Compound Dibazol and Hydrochlorothiazide Capsules. This method is characterized by its simplicity and rapidity, contributing to effective drug analysis (Chen Xiu-lin, 2011).

Safety And Hazards

Bendazol is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

2-benzyl-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2.ClH/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14;/h1-9H,10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTQARUHALKPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

621-72-7 (Parent)
Record name Bendazol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30153179
Record name Bendazol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bendazol hydrochloride

CAS RN

1212-48-2
Record name 1H-Benzimidazole, 2-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1212-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bendazol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bendazol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyl-1H-benzimidazole monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.565
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BENDAZOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME751TL810
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
SS Sorokina, SI Zaichkina… - Radiation protection …, 2011 - academic.oup.com
… (GI) in F 1 and F 2 generations from males irradiated with doses of 0.005 and 0.16 Gy and from males exposed to combined action of immunomodulator—bendazol hydrochloride (BH) …
Number of citations: 4 academic.oup.com
EV Anfimova, EV Uspenskaya… - Drug development & …, 2017 - pharmjournal.ru
… The kinetic evaluation of solubility of drug substances of different chemical and pharmacological groups (bendazol hydrochloride, lactose monohydrate and taurine) was conducted in …
Number of citations: 3 www.pharmjournal.ru
M Nenoi, B Wang, G Vares - Human & experimental …, 2015 - journals.sagepub.com
… observed that the combined exposure of SHK white mongrel male mice to the immunomodulator bendazol hydrochloride and 160 mGy of chronic protons reduced micronuclei induction …
Number of citations: 68 journals.sagepub.com
EV Uspenskaya, TV Pleteneva, IV Kazimova… - Molecules, 2021 - mdpi.com
The most important task in the design of dosage forms is to modify the pharmaceutical substances structure in order to increase solubilization, targeted delivery, controlled rate of drug …
Number of citations: 9 www.mdpi.com
M Westermark, World Health Organization - 1997 - apps.who.int
Newly established lntemational Chemical Reference Substances, proposed by the WHO Collaborating Centre for Cherrical Reference Substances on the basis of adequate testing and …
Number of citations: 6 apps.who.int
M Abrahamsson, P Unit, World Health Organization - 1986 - apps.who.int
… Azathioprine Bendazol Hydrochloride Benzobarbi ta T Benzylamine Stil fate Benzy 1 pericil ) in Pot 55ium Benzylpenici ll in Sodium Bephenium Hydroxynaphthoate Betametha Söne …
Number of citations: 4 apps.who.int
Z Yin, T Chai, P Mu, N Xu, Y Song, X Wang… - … of Chromatography A, 2016 - Elsevier
This paper presents a multi-residue analytical method for 210 drugs in pork using ultra-high-performance liquid chromatography-Q-Trap tandem mass spectrometry (UPLC–MS/MS) …
Number of citations: 45 www.sciencedirect.com
WHO Expert Committee on Specifications for … - 2004 - apps.who.int
The WHO Expert Committee on Specifications for Pharmaceutical Preparations met in Geneva from 10 to 14 March 2003. Dr A. Asamoa-Baah, Executive Director, Health Technology …
Number of citations: 2 apps.who.int
WHO Expert Committee on Specifications for … - 1987 - apps.who.int
0n Specificati0ns Page 1 This report contains the collective views of an international group of experts and does not necessarily represent the decisions or the stated policy of the World …
Number of citations: 2 apps.who.int
World Health Organization - 1991 - apps.who.int
Tabulates key information on the availability and specifications of international biological standards and international biological reference reagents. These standards and reference …
Number of citations: 27 apps.who.int

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